molecular formula C6H4BrClN4 B597297 3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1276056-80-4

3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B597297
CAS RN: 1276056-80-4
M. Wt: 247.48
InChI Key: LZXVEZIBXLYVRF-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidines have a close structural resemblance to the substrates for the enzyme xanthine oxidase, hypoxanthine (6-hydroxypurine) and xanthine (2,6-dihydroxypurine). These compounds are capable of binding to the enzyme and strongly inhibit its activity .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported within the period from 2017 to 2021 . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridine derivatives has been studied extensively . The structure is composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .


Chemical Reactions Analysis

Based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The activities of these derivatives to inhibit TRKA were evaluated .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridine derivatives have been studied . For example, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Scientific Research Applications

Synthesis of Biologically Active Molecules

Pyrazolopyrimidines, such as 3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine , are often used as key intermediates in the synthesis of molecules with potential biological activities . Their structural similarity to purine bases like adenine and guanine makes them particularly interesting for medicinal chemistry applications.

Development of Anticancer Agents

The pyrazolopyrimidine scaffold is a common feature in compounds investigated for their anticancer properties. Research has shown that derivatives of pyrazolopyrimidine can act as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment . This makes 3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine a valuable precursor in developing novel anticancer drugs.

Safety And Hazards

In case of skin contact with 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

Future Directions

The continuous activation and overexpression of TRKs cause cancer . Thus, small-molecule TRK inhibitors are important for the treatment of these cancers . Therefore, the future direction of research on 1H-pyrazolo[3,4-b]pyridine derivatives could focus on their potential as TRK inhibitors .

properties

IUPAC Name

3-bromo-4-chloro-6-methyl-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4/c1-2-9-5(8)3-4(7)11-12-6(3)10-2/h1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXVEZIBXLYVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NNC(=C2C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

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